Dacthal
Description
Properties
IUPAC Name |
dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOJQCVWMSKXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024000 | |
| Record name | Chlorthal-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | Chlorthal-dimethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
LESS THAN 5% IN WATER; GREATER THAN 5% IN CYCLOHEXANONE, ACETONE, XYLENE, Solubility (g/kg solvent @ 25 °C): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride., 7% @ 25 °C IN CARBON TETRACHLORIDE, water solubility = 0.5 mg/l @ 25 °C | |
| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000025 [mmHg], 2.5X10-6 mm Hg at 25 °C | |
| Record name | Chlorthal-dimethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Dimethyl tetrachloroterephthalate is known to contain hexachlorobenzene at <0.3%. | |
| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM METHANOL, COLORLESS CRYSTALS | |
CAS No. |
1861-32-1 | |
| Record name | Dacthal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorthal-dimethyl [BSI:ISO] | |
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| Record name | dacthal | |
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| Record name | Chlorthal-dimethyl | |
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| Record name | Chlorthal-dimethyl | |
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| Record name | CHLORTHAL-DIMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155-156 °C | |
| Record name | DIMETHYL TETRACHLOROTEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reaction Mechanism and Conditions
Chlorination Step :
Terephthaloyl chloride undergoes electrophilic aromatic substitution in the presence of excess chlorine gas (Cl₂) and an iron (Fe) catalyst:
$$
\text{C}6\text{H}4(\text{COCl})2 + 4\text{Cl}2 \xrightarrow{\text{Fe}} \text{C}6\text{Cl}4(\text{COCl})_2 + 4\text{HCl}
$$
Reaction conditions:Esterification Step :
The chlorinated intermediate reacts with methanol (CH₃OH) to form chlorthal-dimethyl:
$$
\text{C}6\text{Cl}4(\text{COCl})2 + 2\text{CH}3\text{OH} \rightarrow \text{C}6\text{Cl}4(\text{COOCH}3)2 + 2\text{HCl}
$$
Conditions:
Industrial Refinement
Modern adaptations utilize continuous-flow reactors to minimize HCl byproduct accumulation, enhancing purity (>98%). Post-synthesis purification involves vacuum distillation to remove unreacted methanol and residual Fe catalyst.
Chlorination of p-Xylene and Subsequent Esterification
An alternative pathway begins with p-xylene (C₆H₄(CH₃)₂), which undergoes chlorination to form tetrachloroterephthaloyl chloride before esterification. This method is less common due to higher energy demands but offers cost advantages in regions with abundant xylene feedstocks.
Key Steps
Chlorination of p-Xylene :
p-Xylene is chlorinated at elevated temperatures to introduce chlorine atoms into the aromatic ring:
$$
\text{C}6\text{H}4(\text{CH}3)2 + 4\text{Cl}2 \rightarrow \text{C}6\text{Cl}4(\text{CH}2\text{Cl})_2 + 4\text{HCl}
$$
Conditions:Oxidation and Esterification :
The chlorinated intermediate is oxidized to tetrachloroterephthaloyl chloride using potassium permanganate (KMnO₄) or ozone (O₃), followed by methanol esterification.Overall Yield : 70–78%, limited by side reactions during oxidation.
Esterification of Tetrachloroterephthalic Acid (TPA) with Methanol
A third route involves direct esterification of tetrachloroterephthalic acid (TPA, C₆Cl₄(COOH)₂) with methanol under acidic conditions. While simpler, this method faces challenges due to TPA’s low solubility in organic solvents.
Process Details
- Acid-Catalyzed Esterification :
$$
\text{C}6\text{Cl}4(\text{COOH})2 + 2\text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{Cl}4(\text{COOCH}3)2 + 2\text{H}_2\text{O}
$$
Conditions:
Solvent Optimization
Recent studies propose using dimethylformamide (DMF) as a co-solvent to enhance TPA solubility, improving yields to 75%.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Yield | Catalyst | Industrial Applicability |
|---|---|---|---|---|
| Chlorination + Esterification | Terephthaloyl chloride | 85–92% | Fe | High (preferred for large-scale) |
| p-Xylene Chlorination | p-Xylene | 70–78% | UV/Radical initiators | Moderate (region-dependent) |
| TPA Esterification | Tetrachloroterephthalic acid | 60–75% | H₂SO₄ | Low (limited by solubility issues) |
Key Findings:
- The chlorination of terephthaloyl chloride is the most efficient and scalable method, favored by manufacturers like AMVAC.
- p-Xylene routes are economically viable only in regions with low xylene costs but require energy-intensive chlorination.
- TPA esterification remains a niche method due to yield limitations, though solvent optimization shows promise.
Byproduct Management and Environmental Considerations
All methods generate HCl gas, necessitating scrubbers to prevent emissions. Impurities such as hexachlorobenzene (HCB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) are monitored, with modern processes achieving HCB levels <0.01%.
Chemical Reactions Analysis
Types of Reactions
Dacthal undergoes several types of chemical reactions, including:
Hydrolysis: In the environment, this compound can hydrolyze to form mono- and di-acid degradates.
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various by-products.
Common Reagents and Conditions
Hydrolysis: Water and microbial activity in the soil facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydroxyl radicals can react with this compound in the environment.
Major Products Formed
Hydrolysis Products: Mono- and di-acid degradates of this compound.
Oxidation Products: Various oxidized by-products depending on the specific conditions and reagents used.
Scientific Research Applications
Chlorthal-dimethyl, also known as dimethyl tetrachloroterephthalate (DCPA), is a pre-emergent herbicide widely used for controlling annual grasses and certain broadleaf weeds in various agricultural settings. This article explores the applications of chlorthal-dimethyl, focusing on its scientific research applications, regulatory aspects, and environmental impacts.
Chemical Properties and Mechanism of Action
Chlorthal-dimethyl is a crystalline compound with a melting point of 156°C. It functions primarily by inhibiting normal cell division in the root tips of plants, thus preventing weed germination and growth. The herbicide is formulated as flowable concentrate, with the most notable product being Dacthal Flowable Herbicide, which contains 54.9% active ingredient .
Chlorthal-dimethyl is primarily used in agriculture for the control of weeds in various crops. Its application is particularly prominent in the cultivation of broccoli, cauliflower, and other Brassica species, which account for a significant portion of its usage in regions like California.
Usage Statistics
- Broccoli : 65% of chlorthal-dimethyl applied within Salinas area.
- Cauliflower : 25%
- Onions : 7%
- Other crops include collards, leeks, kale, and cabbage .
Case Study: Monitoring in California
A comprehensive study conducted from February 2011 to December 2014 monitored ambient air concentrations of chlorthal-dimethyl in three California communities (Ripon, Salinas, and Shafter). The study aimed to correlate measured air concentrations with agricultural use records. Results indicated that Salinas had the highest reported use, with significant applications occurring during peak growing seasons. The study also found that approximately 10% of applied chlorthal-dimethyl was lost to volatilization within 21 days post-application .
Environmental Impact and Regulations
Chlorthal-dimethyl has been scrutinized for its potential environmental impact, particularly regarding groundwater contamination. The California Department of Pesticide Regulation has detected its degradation products in groundwater samples, raising concerns about long-term exposure risks. Regulatory measures have been implemented to monitor and control its use to mitigate environmental risks .
Regulatory Overview
- First Registered : 1958 under FIFRA
- EPA Registration Standard : Issued in 1988
- Reregistration Eligibility Decision : Completed in 1995
- Health Advisory Levels : Established by EPA for drinking water .
Table 2: Regulatory Mil
Mechanism of Action
Dacthal exerts its herbicidal effects by inhibiting the assembly of microtubules in susceptible weeds. This disruption of microtubule assembly prevents cell division and early root growth, effectively killing the weed seedlings before they can establish themselves .
Comparison with Similar Compounds
Key Properties :
- Water solubility : 0.5 mg/L at 25°C .
- Soil half-life : ~100 days under low-moisture conditions .
- Environmental fate : Persists in soil and sediments, with minimal leaching due to high Koc .
Comparison with Similar Herbicides
Chemical and Physical Properties
Key Differences :
Application and Efficacy
- Chlorthal-dimethyl: Applied pre-emergence at 5.0 lb ai/acre in rapini and spring barley. Enhances weed control in tank mixtures (e.g., with propachlor or diphenamid), improving suppression of Chenopodium album and Polygonum aviculare by 25–50% .
- Simazine: Used for pre-emergent control of algae and weeds in aquatic systems. Higher water solubility increases runoff risks .
- Trifluralin : Applied pre-planting for grasses; requires soil incorporation. Sequential use with propachlor shows comparable efficacy to Chlorthal-dimethyl .
- Pendimethalin : Broad-spectrum control in row crops; longer soil persistence but similar adsorption characteristics .
Environmental and Health Risks
Key Findings :
- Simazine and trifluralin have higher environmental mobility but lower soil persistence .
Biological Activity
Chlorthal-dimethyl, also known as dimethyl tetrachloroterephthalate (DCPA), is a chlorinated benzoic acid herbicide first registered in the United States in 1958. It is primarily used as a pre-emergent herbicide for controlling annual grasses and certain broadleaf weeds in various agricultural settings, including fruit and vegetable crops and ornamental turf . This article explores the biological activity of chlorthal-dimethyl, focusing on its mechanisms of action, toxicity, and effects on human health and the environment.
Chlorthal-dimethyl functions by inhibiting normal cell division in the root tips of plants. This action disrupts the growth processes of target weeds, preventing them from emerging and establishing themselves in cultivated areas . The compound is absorbed through plant roots and translocates within the plant, effectively controlling weed populations.
General Toxicity
Chlorthal-dimethyl exhibits low to moderate toxicity to mammals, with no significant evidence indicating serious adverse health effects at typical exposure levels. However, high doses can lead to various toxicological effects:
- Acute Toxicity : The oral LD50 (the dose required to kill 50% of test animals) ranges from 500 to 2000 mg/kg for solids and over 4000 mg/kg for liquids, categorizing it as slightly hazardous .
- Chronic Toxicity : Long-term studies have shown potential carcinogenic effects, particularly in relation to liver tumors in rats, leading to its classification as a possible human carcinogen (Group C) by the EPA .
Specific Findings
Recent studies have highlighted additional concerns regarding chlorthal-dimethyl's impact on thyroid function. Research conducted on rats indicated that exposure during pregnancy could lead to significant reductions in thyroid hormones such as triiodothyronine (T3) and thyroxine (T4) in offspring. These hormonal changes were observed at doses lower than previously considered safe for adult rats, raising concerns about potential developmental impacts on human fetuses .
Summary of Toxicological Data
| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Study Type |
|---|---|---|---|
| Hepatic adenomas/carcinomas | 1 | 10 | Chronic rat study |
| Hepatocellular hypertrophy | 50 | 100 | Subchronic rat study |
| Thyroid toxicity | 1 | 10 | Chronic rat study |
Environmental Impact
Chlorthal-dimethyl is moderately persistent in soil but has low aqueous solubility, which reduces its likelihood of leaching into groundwater. Studies indicate that it follows a first-order dissipation rate with a calculated half-life of approximately 33.8 days in soil . Its environmental degradation products, monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA), have also been detected in groundwater samples, although their concentrations are generally below health advisory levels set by regulatory agencies .
Case Study: Thyroid Function in Rats
A pivotal study assessed the effects of chlorthal-dimethyl on thyroid hormone levels in rat pups born to mothers exposed during pregnancy. The results showed:
- A 35-53% decrease in T3 levels.
- A 29-66% decrease in T4 levels.
These findings suggest that even low-level exposures can have significant developmental consequences for offspring .
Regulatory Responses
In light of emerging data regarding its effects on thyroid function and potential carcinogenicity, regulatory bodies such as the EPA have called for updated safety assessments and have suspended certain products containing chlorthal-dimethyl until further studies are conducted .
Q & A
Q. Methodological Guidance :
- Extraction : Use solid-phase extraction (SPE) with non-polar sorbents for soil and water samples to isolate Chlorthal-dimethyl and its metabolites (e.g., tetrachloroterephthalic acid) .
- Quantification : Employ gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity, adhering to AOAC/CIPAC protocols for pesticide residue analysis .
- Validation : Include recovery studies (70–120%), limit of quantification (LOQ < 0.01 mg/kg), and matrix-matched calibration to account for interference .
- Storage : Store standards at 0–6°C to prevent degradation, as recommended for analytical reference materials .
How should researchers address discrepancies in reported soil half-life (DT50) values for Chlorthal-dimethyl across studies?
Q. Advanced Analysis :
- Factor Variability : Soil DT50 (e.g., 100 days ) depends on microbial activity, pH, and organic matter. Replicate experiments under controlled conditions (e.g., OECD 307 guidelines) to isolate variables.
- Meta-Analysis : Use statistical tools (e.g., ANOVA, regression) to compare datasets, prioritizing studies with documented soil properties and climatic conditions .
- Site-Specific Models : Develop compartmental models incorporating regional agricultural practices (e.g., irrigation frequency) to predict persistence .
What are the methodological challenges in detecting Chlorthal-dimethyl metabolites in plant and mammalian systems?
Q. Experimental Design Considerations :
- Metabolite Identification : Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to distinguish monomethyl tetrachloroterephthalate and chlorthal in urine (mammals) or rhizosphere samples (plants) .
- Isotope Labeling : Apply deuterated internal standards to correct for matrix effects and improve quantification accuracy .
- Plant Metabolism : Note that Chlorthal-dimethyl is not metabolized by plants, simplifying residue analysis in crops but requiring focus on soil translocation pathways .
How can researchers reconcile historical emissions data with current regulatory bans on Chlorthal-dimethyl in environmental impact assessments?
Q. Data Integration Strategies :
- Legacy Contamination : Model historical HCB emissions from Chlorthal-dimethyl use (pre-ban) using activity data (e.g., UK’s 70.2% atmospheric emission factor) and compare with post-ban chlorothalonil-derived HCB .
- Long-Term Monitoring : Design longitudinal studies to track soil residues and groundwater leaching in regions with prior high application rates (e.g., 5.0 lb. ai/acre in California rapini fields ).
What are best practices for ensuring reproducibility in Chlorthal-dimethyl toxicity studies?
Q. Protocol Standardization :
- Dose-Response Curves : Use OECD Test No. 208 guidelines for plant phytotoxicity assays, specifying seed germination rates and hypocotyl elongation metrics .
- Negative Controls : Include solvent-only controls (e.g., acetone or methanol) to validate extraction solvents’ inertness .
- Data Transparency : Publish raw chromatograms, calibration curves, and statistical codes as supplementary materials .
How can multi-residue analysis methods be optimized for Chlorthal-dimethyl and co-applied herbicides (e.g., propachlor)?
Q. Advanced Chromatography :
- Column Selection : Use a DB-5MS capillary column for simultaneous separation of Chlorthal-dimethyl, propachlor, and degradation products .
- Detection Limits : Achieve LOQs below 0.1 µg/L for water samples via large-volume injection (LVI) GC-MS/MS .
- Matrix Effects : Validate methods in diverse agricultural soils (e.g., loam vs. clay) to assess interference .
What experimental frameworks are recommended for evaluating Chlorthal-dimethyl’s phytotoxicity in non-target species?
Q. Controlled Bioassays :
- Test Organisms : Use Lemna minor (duckweed) for aquatic toxicity or Arabidopsis thaliana for terrestrial studies, monitoring growth inhibition over 14–21 days .
- Exposure Regimes : Simulate field conditions (e.g., pre-emergence application timing) and measure residual effects on subsequent crop rotations .
How should researchers synthesize conflicting literature on Chlorthal-dimethyl’s environmental fate and human health risks?
Q. Systematic Review Approach :
- Quality Assessment : Apply PRISMA guidelines to exclude studies lacking analytical validation (e.g., unreported recovery rates) .
- Risk Prioritization : Contrast ecotoxicity data (e.g., Morro Bay estuary contamination ) with toxicokinetic studies in mammals showing rapid urinary excretion .
- Gaps Identification : Highlight understudied areas, such as endocrine disruption potential or interactions with soil microflora .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
